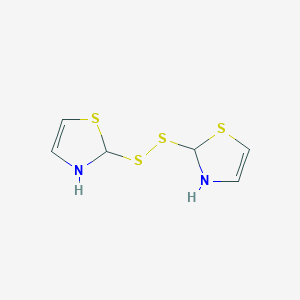
2,2'-Disulfanediylbis(2,3-dihydro-1,3-thiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) typically involves the reaction of thioamides with appropriate alkylating agents. One common method is the di-alkylation of thioamides, which was first reported by Richard Willstatter in 1909 . Another approach involves the reaction of 2-aminoethanethiols with suitable reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiazole synthesis, such as the use of thioamides and alkylating agents, can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) involves its interaction with various molecular targets. The compound’s thiazole ring can participate in electron delocalization, making it reactive towards electrophiles and nucleophiles. This reactivity allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler analog with a single thiazole ring.
2,3-Dihydro-1,3-thiazole: A related compound with similar structural features.
Thiazolidine: An analog with no double bonds in the ring.
Uniqueness
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This linkage allows for the formation of more complex structures and interactions compared to simpler thiazole derivatives .
Propriétés
Numéro CAS |
112315-94-3 |
|---|---|
Formule moléculaire |
C6H8N2S4 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,3-thiazol-2-yldisulfanyl)-2,3-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H8N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-8H |
Clé InChI |
DVSDAVRNXWFBNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(N1)SSC2NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
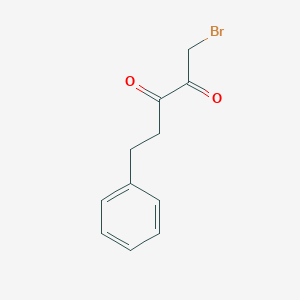
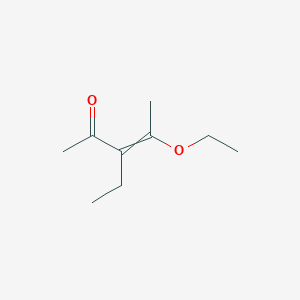
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
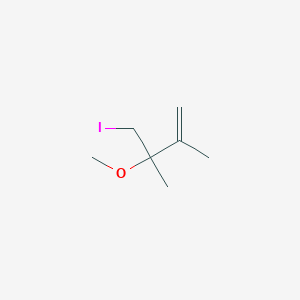
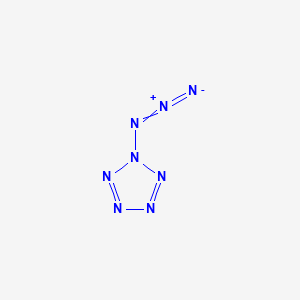
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
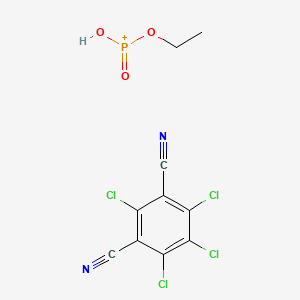
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)

